molecular formula C25H18F3N3OS2 B2839367 5-(2-phenylethyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 1242860-35-0

5-(2-phenylethyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B2839367
CAS No.: 1242860-35-0
M. Wt: 497.55
InChI Key: QIINYVWDXRCVGE-UHFFFAOYSA-N
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Description

The compound 5-(2-phenylethyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a heterotricyclic molecule featuring a sulfur- and nitrogen-rich core. Its structure includes a fused bicyclic system (8-thia-3,5,10-triazatricyclo[7.4.0.02,7]) with a ketone group at position 6 and substituents at positions 4 and 3. The 4-position is substituted with a methylsulfanyl group attached to a 3-(trifluoromethyl)phenyl moiety, while the 5-position contains a 2-phenylethyl chain.

Properties

IUPAC Name

5-(2-phenylethyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F3N3OS2/c26-25(27,28)18-9-4-8-17(14-18)15-33-24-30-20-19-10-5-12-29-22(19)34-21(20)23(32)31(24)13-11-16-6-2-1-3-7-16/h1-10,12,14H,11,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIINYVWDXRCVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Its structure allows it to interact with specific biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting a potential role as a chemotherapeutic agent .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the trifluoromethyl group enhances its lipophilicity, which may contribute to its ability to penetrate microbial membranes and exert toxic effects on these organisms .

Neurological Effects

Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound in various applications. Key features influencing its biological activity include:

  • Trifluoromethyl Group : Enhances lipophilicity and potentially increases biological activity.
  • Thiazole Ring : Contributes to the stability and reactivity of the compound.
  • Phenylethyl Side Chain : May play a role in receptor binding affinity and selectivity.

Synthesis and Modification

The synthesis of 5-(2-phenylethyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one can be achieved through various synthetic routes involving multi-step reactions that incorporate key functional groups strategically to enhance pharmacological properties.

Synthetic Pathways

Common synthetic methods include:

  • Nucleophilic Substitution Reactions : Used to introduce sulfur-containing moieties.
  • Cyclization Reactions : Essential for forming the tricyclic structure characteristic of this compound.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that analogs of this compound inhibited tumor growth in vivo by inducing apoptosis in cancer cells through mitochondrial pathways . This finding underscores the need for further investigation into its mechanisms of action.

Case Study 2: Antimicrobial Testing

In vitro testing showed that this compound exhibited significant activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics . This suggests its potential as an alternative treatment option for resistant strains.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
AntimicrobialActivity against pathogens
NeuroprotectivePotential reduction of oxidative stress

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Differences

The compound shares structural homology with tetracyclic sulfur-nitrogen systems reported in marine actinomycete-derived metabolites and synthetic analogs (e.g., 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)) . Key comparisons include:

Feature Target Compound Analog (IIi)
Core Structure 8-thia-3,5,10-triazatricyclo[7.4.0.02,7] 3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]
Sulfur Atoms 1 (core) + 1 (methylsulfanyl substituent) 2 (core)
Nitrogen Atoms 3 1
Ketone Position Position 6 Position 4(8)
Aromatic Substituents 3-(Trifluoromethyl)phenyl (electron-withdrawing) and phenylethyl (neutral) 4-Methoxyphenyl (electron-donating)

Key Observations :

  • The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to IIi’s methoxy group, which may improve bioavailability in drug design .
Substituent Effects on Physicochemical Properties
  • 3-(Trifluoromethyl)phenyl vs. 4-Methoxyphenyl :

    • The trifluoromethyl group increases electron-withdrawing effects, reducing aromatic ring reactivity but enhancing stability under oxidative conditions.
    • Methoxy groups in IIi improve solubility in polar solvents, whereas the trifluoromethyl group may favor lipid membranes or hydrophobic interfaces .
  • Phenylethyl vs.

Biological Activity

The compound 5-(2-phenylethyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C23H21F3N3OS
  • Molecular Weight : 447.49 g/mol
  • IUPAC Name : this compound

This compound features a triazatricyclo framework that is notable for its potential interactions with biological targets.

The biological activity of this compound primarily revolves around its interaction with various biological pathways:

  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in cells.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions like Alzheimer's disease .
  • Antimicrobial Properties : Some derivatives of similar structures have been reported to possess antimicrobial activity against various pathogens, indicating a potential for this compound in therapeutic applications against infections.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityMethodologyKey Findings
AChE InhibitionSpectrophotometric assaysIC50 values ranged from 18.2 to 196.6 μmol.L⁻¹
Antioxidant ActivityDPPH assaySignificant reduction in DPPH radical scavenging activity
Antimicrobial ActivityDisk diffusion methodEffective against E. coli and S. aureus

Case Studies

  • Acetylcholinesterase Inhibition : A study explored the efficacy of various derivatives similar to the compound in inhibiting AChE and BuChE. The results indicated that some derivatives were superior to existing treatments like rivastigmine . This suggests that the compound could be a candidate for further development in treating neurodegenerative diseases.
  • Antioxidant Potential : Research highlighted the antioxidant capabilities of structurally related compounds, demonstrating their ability to protect cellular components from oxidative damage. The mechanism involved the scavenging of free radicals and modulation of cellular signaling pathways related to oxidative stress .

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